molecular formula C11H15N3O B11735098 N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11735098
M. Wt: 205.26 g/mol
InChI Key: LMPXTRDXCZNKMG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine typically involves the reaction of furan-2-carboxaldehyde with 1-propyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide uniform heating and reduce reaction times significantly. The crude product is typically purified by crystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyrazole rings provide a unique structural framework that allows the compound to engage in various interactions, including hydrogen bonding and π-π stacking, with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound featuring a furan ring, known for its anticancer properties.

    Furan-2-carboxamide derivatives: Compounds with similar structural motifs used in various chemical and biological applications.

Uniqueness

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H15N3O/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11/h3-4,6-7,9,12H,2,5,8H2,1H3

InChI Key

LMPXTRDXCZNKMG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=CO2

Origin of Product

United States

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